molecular formula C15H10ClFN2O2 B5809585 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B5809585
M. Wt: 304.70 g/mol
InChI Key: AUMXZTFQXMRDHX-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a benzoxazole ring system substituted with a 2-chloro-4-fluorophenyl group and an acetamide moiety. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-chloro-4-fluorobenzoic acid, under acidic or basic conditions.

    Substitution Reaction: The resulting benzoxazole intermediate is then subjected to a nucleophilic substitution reaction with an appropriate acetamide derivative, such as chloroacetamide, in the presence of a base like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alcohols, in the presence of bases like potassium carbonate or sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide can be compared with other benzoxazole derivatives, such as:

    2-(2-chloro-4-fluorophenyl)benzoxazole: Lacks the acetamide group, which may result in different biological activities.

    2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-ylamine: Contains an amine group instead of an acetamide group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2/c1-8(20)18-10-3-5-14-13(7-10)19-15(21-14)11-4-2-9(17)6-12(11)16/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMXZTFQXMRDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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